molecular formula C13H14N8OS2 B11042007 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11042007
M. Wt: 362.4 g/mol
InChI Key: PTGDBYAQJCOETB-UHFFFAOYSA-N
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Description

6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a thiadiazole ring, a triazine ring, and an aromatic amine, which contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Attachment of the Thiadiazole to the Triazine Ring: The thiadiazole derivative is then reacted with a triazine precursor, such as cyanuric chloride, under controlled conditions to form the desired triazine-thiadiazole linkage.

    Introduction of the Aromatic Amine: Finally, the 2-methoxyaniline is introduced to the triazine ring through nucleophilic substitution, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions may target the nitro groups if present or other reducible functionalities.

    Substitution: The aromatic amine and triazine rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions often involve catalysts like palladium on carbon (Pd/C) or bases like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, the compound’s potential as an enzyme inhibitor or receptor modulator is of interest. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Its ability to interact with biological molecules could lead to the development of new treatments for diseases.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole ring but lacks the triazine and aromatic amine components.

    2,4-diamino-6-chloro-1,3,5-triazine: Contains the triazine ring but lacks the thiadiazole and aromatic amine components.

Uniqueness

The uniqueness of 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine lies in its combined structural features, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H14N8OS2

Molecular Weight

362.4 g/mol

IUPAC Name

6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C13H14N8OS2/c1-22-8-5-3-2-4-7(8)16-12-18-9(17-10(14)19-12)6-23-13-21-20-11(15)24-13/h2-5H,6H2,1H3,(H2,15,20)(H3,14,16,17,18,19)

InChI Key

PTGDBYAQJCOETB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CSC3=NN=C(S3)N

Origin of Product

United States

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